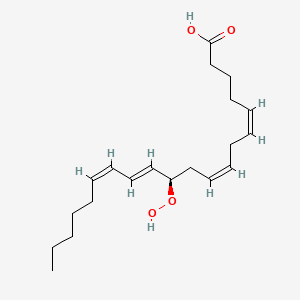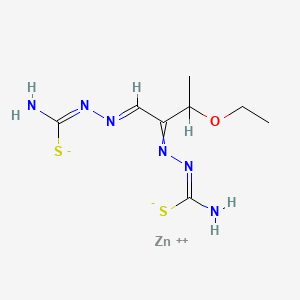
2,4,5-Trimethoxy cinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethoxy cinnamaldehyde is a natural product found in Zingiber montanum, Alpinia flabellata, and other organisms with data available.
Scientific Research Applications
Anticancer Properties
2,4,5-Trimethoxy cinnamaldehyde and its derivatives have been extensively researched for their potential in cancer chemotherapy. They exhibit both oxidative and antioxidative properties, contributing significantly to their anticancer potential. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, regulate cancer cell invasion and metastasis, and have been studied in the context of various types of cancers, including breast, prostate, colon, leukemia, hepatocellular carcinoma, and oral cancer (Hong et al., 2016).
Antioxidant and Cytotoxicity Studies
Research has isolated this compound from the stem bark of Baccaurea ramiflora and investigated its antioxidant and cytotoxic properties. The chloroform soluble fraction of this compound exhibited strong free radical scavenging activity. It also demonstrated significant toxicity towards brine shrimp in cytotoxicity studies (Puja et al., 2020).
Antiviral Activities
Cinnamaldehyde derivatives have been synthesized to overcome the instability of cinnamaldehyde in vivo and have been tested for their therapeutic effects on viral myocarditis. Brominated cinnamaldehyde derivatives showed notable antiviral and anti-inflammatory effects in cardiomyocytes infected by coxsackievirus B3, indicating their potential for treating viral infections (Li et al., 2016).
Enhancing Detoxifying Enzyme Expression
Studies on HepG2 cells have demonstrated that cinnamaldehyde stimulates the expression of phase II detoxifying enzymes through Nrf2 transcriptional activity. It was found to activate ERK1/2, Akt, and JNK signaling pathways, leading to Nrf2 nuclear translocation and the upregulation of phase II enzyme expression. This suggests a potential chemopreventive application for cinnamaldehyde (Huang et al., 2011).
Encapsulation for Food Applications
Due to its sensitivity to environmental factors, encapsulation techniques have been developed to maximize the biological functions of cinnamaldehyde. These techniques include liposomes, emulsions, biopolymer nanoparticles, and others, which are employed to stabilize and enhance the functionality of cinnamaldehyde in various applications, particularly in the food and beverage industry (Muhoza et al., 2021).
Enhancement of Chitosan Films
Cinnamaldehyde has been used to modify the properties of chitosan-based materials through covalent cross-linking. The introduction of cinnamaldehyde nanoemulsions into chitosan films resulted in films with altered thickness, transparency, mechanical properties, and water vapor permeability. These films also exhibited significant antimicrobial activity, particularly antifungal effects (Chen et al., 2016).
properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-8H,1-3H3/b5-4+ |
InChI Key |
DNAVOCNYHNNEQI-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C=O)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC=O)OC)OC |
synonyms |
2,4,5-trimethoxycinnamaldehyde trans-2,4,5-trimethoxycinnamaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



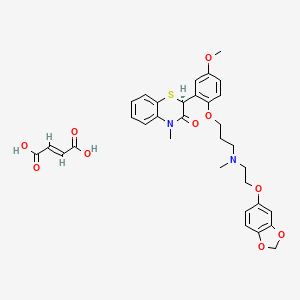
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
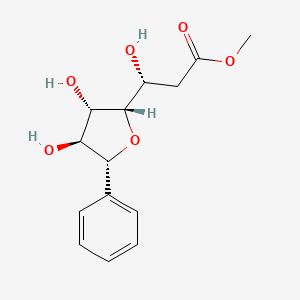
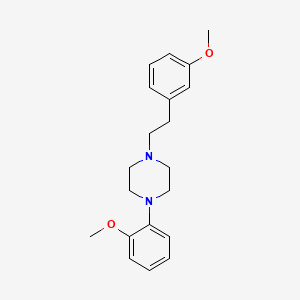

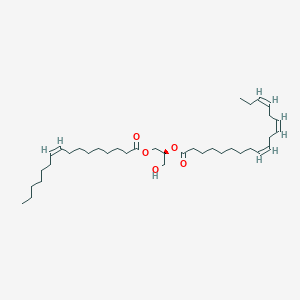

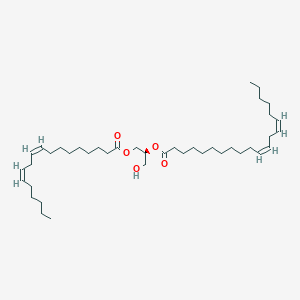

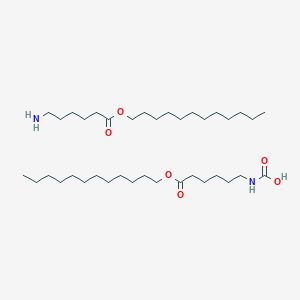
![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
